2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoropropan-1-amine
CAS No.:
Cat. No.: VC17639610
Molecular Formula: C14H16F3N3
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H16F3N3 |
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Molecular Weight | 283.29 g/mol |
IUPAC Name | 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,3,3-trifluoropropan-1-amine |
Standard InChI | InChI=1S/C14H16F3N3/c1-9-13(12(8-18)14(15,16)17)10(2)20(19-9)11-6-4-3-5-7-11/h3-7,12H,8,18H2,1-2H3 |
Standard InChI Key | JEUKSJYTKIUTQK-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1C2=CC=CC=C2)C)C(CN)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound is formally identified as 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoropropan-1-amine, with the molecular formula C₁₄H₁₇F₃N₃ and a molecular weight of 299.30 g/mol (free base) . Its hydrochloride salt form, documented under CAS registry number 1384427-67-1, has a molecular weight of 319.75 g/mol . The IUPAC name reflects its core pyrazole ring substituted with methyl groups at positions 3 and 5, a phenyl group at position 1, and a 3,3,3-trifluoropropylamine side chain at position 4.
Structural Characterization
The pyrazole ring system is planar, with the trifluoropropylamine moiety introducing steric and electronic complexity. The trifluoromethyl group enhances metabolic stability and lipophilicity, a feature common in bioactive molecules . X-ray crystallography data for analogous pyrazole derivatives (e.g., 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol) confirm a distorted tetrahedral geometry around the C-4 position , suggesting similar spatial arrangements in the target compound.
Table 1: Key Identifiers of 2-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-3,3,3-trifluoropropan-1-amine
Property | Value | Source |
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CAS Number (HCl salt) | 1384427-67-1 | |
Molecular Formula (Free Base) | C₁₄H₁₇F₃N₃ | |
Molecular Weight (HCl salt) | 319.75 g/mol | |
Purity | ≥95% | |
Storage Conditions | Cool, dry environment |
Synthesis and Analytical Characterization
Synthetic Pathways
While the exact synthesis route remains proprietary, analogous pyrazole-amine derivatives are typically synthesized via multi-step sequences involving:
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Pyrazole Ring Formation: Cyclocondensation of hydrazines with β-diketones or β-ketoesters. For example, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde serves as a common intermediate .
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Side-Chain Introduction: Nucleophilic substitution or reductive amination to attach the trifluoropropylamine group. The trifluoromethyl moiety is often introduced using CF₃-containing building blocks like trifluoroacetic anhydride .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing solubility for biological testing .
Spectroscopic Data
Although spectral data for this specific compound are unavailable, related pyrazole derivatives exhibit distinct NMR and IR signatures:
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¹H NMR: Aromatic protons (pyrazole and phenyl) resonate at δ 7.2–8.1 ppm, while methyl groups appear as singlets near δ 2.3–2.5 ppm .
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¹⁹F NMR: The CF₃ group shows a characteristic triplet near δ -60 to -70 ppm .
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IR: Stretching vibrations for C-F bonds occur at 1100–1250 cm⁻¹, and N-H (amine) bands appear at 3300–3500 cm⁻¹ .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form improves aqueous solubility compared to the free base, a critical factor for in vitro assays. The compound is stable under recommended storage conditions (-20°C in inert atmosphere) . Trifluoromethyl groups generally confer resistance to oxidative degradation, as seen in analogues like 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine .
Lipophilicity and Bioavailability
Calculated logP values (using software like MarvinSketch) for the free base approximate 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The hydrochloride salt reduces logP to ~1.5, favoring renal excretion .
Pharmacological and Industrial Applications
Drug Discovery
Pyrazole amines are privileged scaffolds in kinase inhibitor design. The trifluoromethyl group may enhance target binding via hydrophobic interactions, as observed in FDA-approved drugs like celecoxib . While specific bioactivity data for this compound are undisclosed, structurally related molecules exhibit antiproliferative and anti-inflammatory effects .
Agrochemical Uses
Fluorinated pyrazoles are key components of herbicides and insecticides. The compound’s stability under physiological conditions suggests potential as a pesticide metabolite or synergist .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with biological targets (e.g., enzymes, receptors) using molecular docking and in vitro assays.
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Derivatization: Explore modifications to the amine group (e.g., acylation, sulfonylation) to optimize pharmacokinetic profiles.
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Environmental Impact: Assess ecotoxicity and biodegradation pathways given the persistence of CF₃ groups.
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